![molecular formula C17H17N5O3S2 B2429250 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1210539-22-2](/img/structure/B2429250.png)
4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
- Research Findings :
- A study explored the synthesis and evaluation of eighteen novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones.
- Bioassay Results :
HIV-1 Reverse Transcriptase (RT) Inhibition
Insecticidal Potential
Type III Secretion Inhibition in Gram-Negative Bacteria
Future Directions
The future directions for the study of “4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and mechanisms of action . More work will be required to establish the role of these compounds in the therapy of various diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .
Mode of Action
The compound interacts with the RT enzyme, inhibiting its function. It binds to the allosteric center of RT, leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The inhibition of the RT enzyme disrupts the replication of HIV-1. This is because RT is responsible for transcribing the viral RNA into DNA, a crucial step in the HIV life cycle. By inhibiting RT, the compound prevents the formation of new virus particles .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. The most active derivatives of the compound have shown better inhibitory action than the reference compound, nevirapine . This could potentially lead to a decrease in viral load in HIV-1 infected individuals.
properties
IUPAC Name |
4-(6-nitro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c23-16(18-11-13-2-1-9-26-13)20-5-7-21(8-6-20)17-19-14-4-3-12(22(24)25)10-15(14)27-17/h1-4,9-10H,5-8,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWERBXCRBDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.